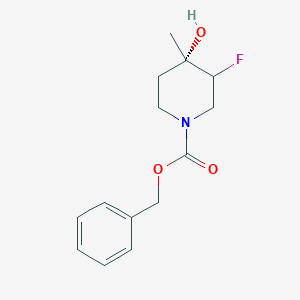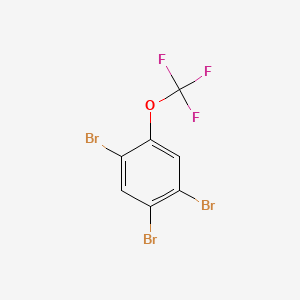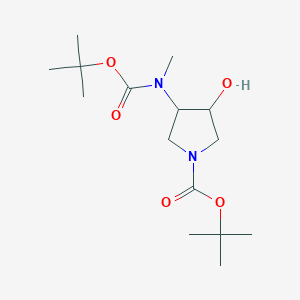
(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of a fluorine atom and a methyl group at the 3rd position and a hydroxyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol can be achieved through several methods. One common approach involves the use of chiral starting materials and enantioselective reactions to ensure the desired stereochemistry. For instance, the compound can be synthesized via a multi-step process starting from commercially available piperidine derivatives. Key steps may include fluorination, methylation, and hydroxylation reactions under controlled conditions to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors for efficient reaction control and purification techniques such as crystallization or chromatography to obtain high-purity product. The choice of reagents and catalysts is crucial to ensure high yield and selectivity in the industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or organolithium reagents for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving piperidine derivatives.
Industry: The compound can be used in the production of agrochemicals, flavors, and fragrances due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol include other fluorinated piperidine derivatives and chiral piperidines with different substituents. Examples include (3R,4R)-4-fluoro-1-(6-(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide and (1S,3R,4R)-8,10-dihydroxyfenchone 10-O-β-D-glucoside .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential for selective biological interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H12FNO |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
(3R)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3/t5?,6-/m1/s1 |
Clave InChI |
LAHZTLAEFVDQON-PRJDIBJQSA-N |
SMILES isomérico |
C[C@]1(CNCCC1O)F |
SMILES canónico |
CC1(CNCCC1O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)
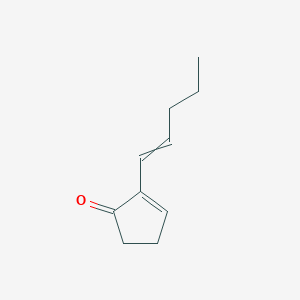

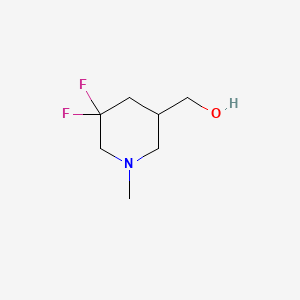

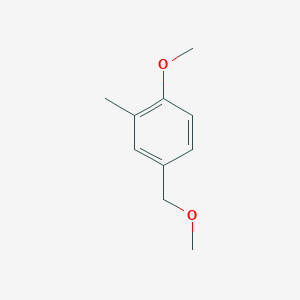
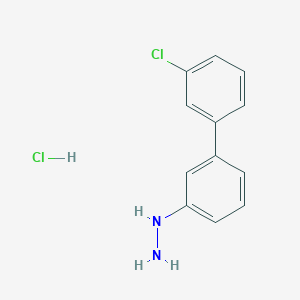
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)

